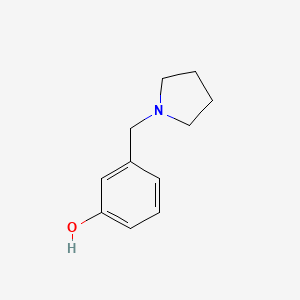
3-(吡咯烷-1-基甲基)苯酚
描述
3-(Pyrrolidin-1-ylmethyl)phenol is an organic compound characterized by a phenol group substituted with a pyrrolidin-1-ylmethyl group
科学研究应用
3-(Pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The compound is synthesized by the petasis reaction and is considered a biologically important alkylaminophenol compound . The molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Action Environment
It’s known that the reaction conditions of the petasis reaction, which is used to synthesize this compound, are mild, making it preferred in many applications .
生化分析
Biochemical Properties
3-(Pyrrolidin-1-ylmethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in 3-(Pyrrolidin-1-ylmethyl)phenol can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . This compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic functions . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can bind to receptor proteins, altering signal transduction pathways and cellular responses .
Cellular Effects
The effects of 3-(Pyrrolidin-1-ylmethyl)phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Pyrrolidin-1-ylmethyl)phenol has been observed to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . It can also alter the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, 3-(Pyrrolidin-1-ylmethyl)phenol impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-(Pyrrolidin-1-ylmethyl)phenol exerts its effects through various mechanisms. It can bind to enzyme active sites, either inhibiting or activating their functions. For instance, the compound’s phenolic group can participate in redox reactions, scavenging free radicals and protecting cells from oxidative damage . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Pyrrolidin-1-ylmethyl)phenol over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that 3-(Pyrrolidin-1-ylmethyl)phenol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are essential for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidin-1-ylmethyl)phenol vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of dosage optimization in potential therapeutic applications of 3-(Pyrrolidin-1-ylmethyl)phenol.
Metabolic Pathways
3-(Pyrrolidin-1-ylmethyl)phenol is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites. The metabolic pathways of 3-(Pyrrolidin-1-ylmethyl)phenol also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(Pyrrolidin-1-ylmethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, 3-(Pyrrolidin-1-ylmethyl)phenol can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-(Pyrrolidin-1-ylmethyl)phenol is a key determinant of its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can accumulate in the endoplasmic reticulum, affecting protein folding and secretion . The compound’s localization to specific subcellular compartments is directed by targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethyl)phenol can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid. In this case, pyrrolidine, formaldehyde, and phenylboronic acid can be used as starting materials .
Industrial Production Methods
Industrial production of 3-(Pyrrolidin-1-ylmethyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Petasis reaction is often employed due to its efficiency and the availability of starting materials.
化学反应分析
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in medicinal chemistry.
Phenol: A basic aromatic compound with a hydroxyl group.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.
Uniqueness
3-(Pyrrolidin-1-ylmethyl)phenol is unique due to the combination of the phenol and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
属性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXZWASTUWHFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357895 | |
| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-70-6 | |
| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B1300697.png)
![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)
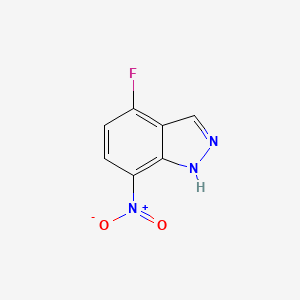
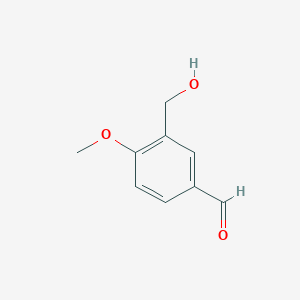
![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)
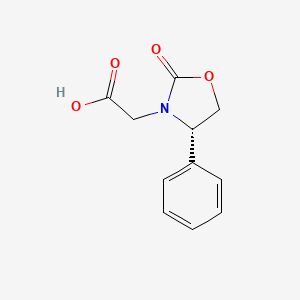

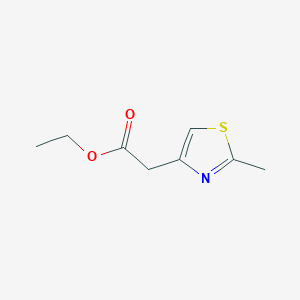
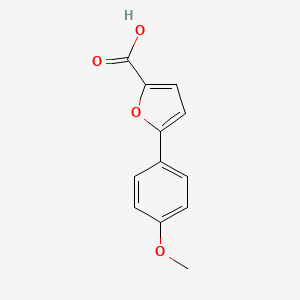
![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

